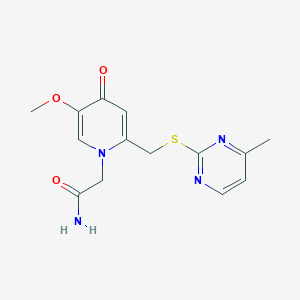

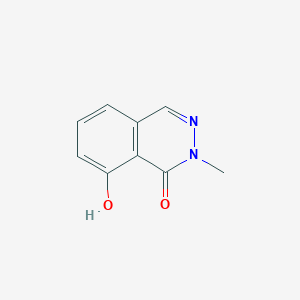

![molecular formula C15H16Cl3N3 B2685765 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride CAS No. 2241144-62-5](/img/structure/B2685765.png)

1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising applications in biological and clinical studies .

Synthesis Analysis

The synthesis of benzimidazoles has been a subject of research for many years. The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve various methods, including rearrangements of quinoxalines and reactions of 2-haloanilines, aldehydes, and NaN3 .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The molecular formula of “this compound” is C15H16Cl3N3.Chemical Reactions Analysis

Benzimidazoles have been involved in various chemical reactions. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used for the synthesis of benzimidazoles .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 344.66. Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial and Antifilarial Activities

Compounds related to 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine; dihydrochloride have been studied for their antimicrobial properties. Research has found that certain benzimidazole derivatives exhibit significant antibacterial and antifungal activities. These compounds were synthesized and tested against various pathogenic strains, demonstrating moderate to good efficacy. Additionally, some derivatives have shown potential as antifilarial agents, indicating their possible use in treating diseases caused by filarial worms (Ram et al., 1992).

Anticorrosion Applications

Benzimidazole derivatives have also been evaluated for their anticorrosion properties. Studies indicate that these compounds can effectively prevent corrosion of mild steel in acidic media. The mechanism involves adsorption onto the steel surface, forming a protective layer that inhibits corrosion. The efficiency of these inhibitors is found to increase with the number of benzimidazole units in the molecule, highlighting the importance of molecular structure in their performance (Yongming Tang et al., 2013).

Material Science and Polymer Synthesis

In material science, novel aromatic polyimides incorporating benzimidazole units have been synthesized. These materials exhibit good solubility in common organic solvents and have high thermal stability, making them suitable for various high-performance applications. The study outlines the synthesis process and characterizes the properties of these polymers, which could be of significant interest for the development of new materials with enhanced performance characteristics (M. Butt et al., 2005).

Antineoplastic Potential

Research into the antineoplastic potential of benzimidazole derivatives has identified compounds that demonstrate significant growth inhibition in cancer cell lines. These findings suggest a potential application of benzimidazole derivatives in cancer treatment, with some compounds showing promise as mitotic spindle poisons. The study provides a basis for further investigation into the development of new antineoplastic agents based on the benzimidazole scaffold (S. Ram et al., 1992).

Direcciones Futuras

Benzimidazoles have shown promising applications in various fields, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more . Therefore, the future directions for “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” could involve exploring its potential applications in these areas.

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19;;/h1-6,9-10H,7-8,17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNQGKIJWGLYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)

![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2685691.png)

![1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2685693.png)

![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)